N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-28(24,25)21-10-4-6-14(12-21)18(23)22(13-15-7-5-11-26-15)19-20-16-8-2-3-9-17(16)27-19/h2-3,8-9,14-15H,4-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPTCAALPMNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperidine ring and the tetrahydrofuran moiety. Common reagents and conditions used in these reactions include:
Formation of Benzo[d]thiazole Ring: This step may involve the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of Tetrahydrofuran Moiety: This step may involve the use of tetrahydrofuran derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Molecular Targets and Pathways: The compound could target specific proteins or pathways involved in disease processes, such as inflammation or cancer.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzothiazole Derivatives
Key Structural Features and Analogues:
The compound’s uniqueness lies in its methanesulfonyl-piperidine-carboxamide backbone and oxolane substituent. Below is a comparative analysis with related compounds from the evidence:
Key Observations:
Substituent Diversity: The target compound’s methanesulfonyl group distinguishes it from analogs like BZ-IV and BZ-I, which feature methylpiperazine or furanoyl-piperazine groups. Sulfonyl groups enhance metabolic stability and binding affinity in drug design .
Synthetic Complexity :
- The synthesis of the target compound likely requires mesylation of the piperidine nitrogen and subsequent coupling with a benzothiazole-2-amine precursor. This contrasts with BZ-IV and BZ-I, which use simpler nucleophilic substitutions .
Molecular Weight Trends :
- The target compound’s molecular weight is expected to exceed 400 g/mol (based on similar structures), placing it in a range typical for CNS-penetrant drugs. However, analogs like the dichloro-dimethoxy derivative (393.23 g/mol) and cyclopentanecarboxamide (394.92 g/mol) show comparable weights .
Pharmacological and Physicochemical Implications
While biological data for the target compound are absent, insights can be drawn from related structures:
- Benzothiazole Core : The benzothiazole moiety is associated with kinase inhibition (e.g., Aurora kinases) and anticancer activity, as seen in analogs like BZ-IV and BZ-I .
- Sulfonyl vs.
- Oxolane Substituent : The oxolane (tetrahydrofuran) group could enhance solubility compared to purely aromatic substituents, as observed in cyclopentanecarboxamide derivatives .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, a piperidine ring, and a methanesulfonyl group, which suggest its role in enzyme inhibition or receptor modulation.
- Molecular Formula : C19H25N3O4S2
- Molecular Weight : 423.55 g/mol
- CAS Number : 1222667-32-4
- SMILES Notation : O=C(C1CCCCN1S(=O)(=O)C)N(c1nc2c(s1)cccc2)CC1CCCO1
Biological Activity
The compound's biological activity has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. Below are key findings from recent research:
Enzyme Inhibition
- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of protein kinases, which are critical in regulating cellular functions and signaling pathways. Studies suggest that similar compounds can inhibit enzyme activities at low concentrations (e.g., IC50 values around 11.7 µM) .
- Antiproliferative Activity : In vitro studies indicate that related benzothiazole derivatives exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. For instance, one study reported IC50 values ranging from 19.9 to 75.3 µM for similar structures .
The mechanism of action for this compound likely involves:
- Competitive Inhibition : The compound may act as a reversible inhibitor by competing with substrates for the active site of enzymes .
- Molecular Interactions : Molecular docking studies have indicated that the compound can establish crucial hydrogen bonds with specific amino acids within the enzyme's active site, enhancing its binding affinity .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast) | 19.9 - 75.3 | |
| Antiproliferative | OVCAR-3 (Ovarian) | 31.5 - 43.9 | |
| Enzyme Inhibition | Protein Kinases | 11.7 |
Synthesis and Purification
The synthesis of this compound typically involves multiple steps requiring controlled conditions to optimize yield and purity. Common solvents include dimethylformamide and dichloromethane, while purification techniques such as column chromatography are employed to isolate the final product.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95% for biological assays) using C18 columns and gradient elution .
How can researchers resolve contradictory biological activity data in different assay systems?
Advanced
Contradictions may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility or stability. Standardize protocols across assays .
- Compound Purity : Trace impurities (e.g., unreacted intermediates) may interfere. Re-purify via column chromatography or recrystallization .
- Target Specificity : Use orthogonal assays (e.g., SPR binding vs. cellular viability) to distinguish direct target engagement from off-target effects .
- Data Normalization : Include positive/negative controls (e.g., known inhibitors) to calibrate results .
What computational strategies are effective for modeling target interactions and predicting pharmacokinetics?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on the benzothiazole and sulfonyl groups as key pharmacophores .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- ADME Prediction : Tools like SwissADME can estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
What challenges arise in crystallographic analysis, and how can SHELX software address them?
Q. Advanced
- Crystal Twinning : Common with flexible piperidine/oxolane moieties. Use SHELXD for dual-space recycling to solve twinned structures .
- Disorder Modeling : SHELXL’s PART and SUMP instructions help refine disordered sulfonyl or methyl groups .
- High-Resolution Data : SHELXPRO integrates solvent masking and anisotropic displacement parameters (ADPs) for macromolecular compatibility .
How can synthetic pathways be modified to explore structure-activity relationships (SAR)?
Q. Advanced
- Bioisosteric Replacement : Substitute the oxolane group with cyclopentane or morpholine to assess steric/electronic effects .
- Sulfonyl Group Variants : Replace methanesulfonyl with toluenesulfonyl or trifluoromethanesulfonyl to modulate electron-withdrawing properties .
- Piperidine Modifications : Introduce methyl or fluorine substituents to alter lipophilicity and metabolic stability .
What experimental controls are essential for validating target engagement in cellular assays?
Q. Advanced
- Knockdown/Overexpression Models : Use CRISPR/Cas9 or siRNA to confirm dependency on the putative target .
- Competitive Binding Assays : Co-treat with a known inhibitor (e.g., staurosporine for kinases) to test dose-dependent inhibition .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to verify direct binding .
How do solvent and pH conditions influence the compound’s stability during storage?
Q. Advanced
- Solvent Selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfonyl group .
- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–9) to identify degradation pathways (e.g., amide bond cleavage) .
- Light Sensitivity : Protect from UV exposure to avoid benzothiazole ring photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
